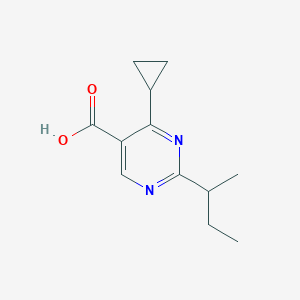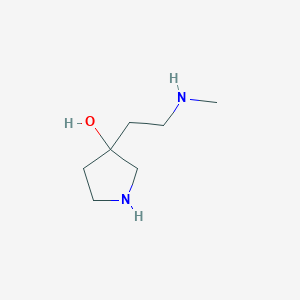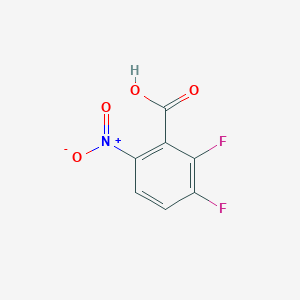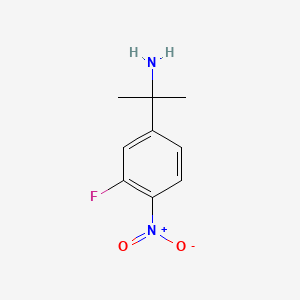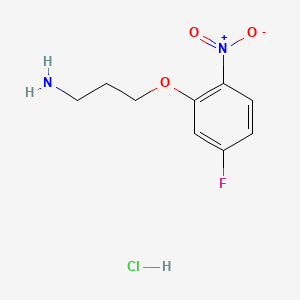
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride is a chemical compound with the molecular formula C9H11FN2O3·HCl It is known for its unique structure, which includes a fluorine atom, a nitro group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride typically involves a multi-step process. One common method starts with the nitration of 5-fluoro-2-nitrophenol to introduce the nitro group. This is followed by the reaction with 3-chloropropan-1-amine to form the desired amine compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-Fluoro-2-aminophenoxy)propan-1-aminehydrochloride.
Aplicaciones Científicas De Investigación
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
- 3-(5-Fluoro-2-aminophenoxy)propan-1-aminehydrochloride
- 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrobromide
Uniqueness
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12ClFN2O3 |
|---|---|
Peso molecular |
250.65 g/mol |
Nombre IUPAC |
3-(5-fluoro-2-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11FN2O3.ClH/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H |
Clave InChI |
ZQNNBBOPCTYLSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





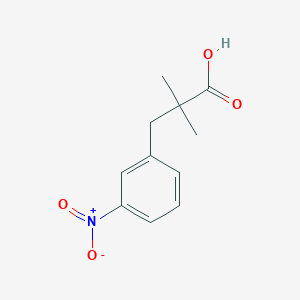

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)


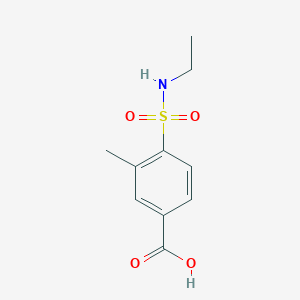
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
